ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrolo[2,3-b]quinoxaline and benzothiophene moieties, followed by their coupling through amide bond formation. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-Based Compounds: Known for their biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Exhibit a wide range of biological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups, which can confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound exhibits a range of biological activities and has potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Quinoxaline Core : Known for diverse biological properties.
- Pyrrolo Structure : Enhances interaction with biological targets.
- Benzothiophene Moiety : Contributes to the compound's pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit significant anticancer properties. For instance, studies on pyrroloquinoxalines have shown their efficacy in targeting G protein-coupled estrogen receptor 1 (GPER) in breast cancer cells, leading to inhibition of cell proliferation .
Table 1: Anticancer Activity of Similar Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
G-1 | MCF-7 | 0.5 | GPER activation |
G-15 | MDA-MB-231 | 0.8 | Estrogen receptor modulation |
Ethyl 2-amino | HCT116 | TBD | Enzyme inhibition |
Antimicrobial and Antiviral Properties
Quinoxaline derivatives have been recognized for their antimicrobial and antiviral activities. They have shown potential as inhibitors against various pathogens, including influenza and coronaviruses . The specific mechanisms often involve interference with viral replication processes or modulation of host immune responses.
The biological activity of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active or allosteric sites.
- Receptor Modulation : It can modulate signaling pathways through interactions with receptors involved in cellular communication.
Study on Anticancer Effects
A study published in Wiley Online Library investigated the synthesis and antiproliferative effects of new pyrroloquinoxalines. The findings suggested that these compounds could effectively inhibit the growth of GPER-expressing breast cancer cells . The study utilized MTT assays to evaluate cell viability and demonstrated promising results for further development into therapeutic agents.
Antiviral Research
Another significant study focused on the antiviral potential of quinoxaline derivatives against respiratory pathogens. It highlighted their ability to inhibit viral replication and provided insights into structure-activity relationships (SAR) that could guide future drug development .
Properties
Molecular Formula |
C29H27N5O4S |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
ethyl 2-[[2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N5O4S/c1-3-38-29(36)22-18-11-4-7-14-21(18)39-28(22)33-27(35)23-24-26(32-20-13-6-5-12-19(20)31-24)34(25(23)30)16-9-8-10-17(15-16)37-2/h5-6,8-10,12-13,15H,3-4,7,11,14,30H2,1-2H3,(H,33,35) |
InChI Key |
KHTOUHBDVHVCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)OC)N |
Origin of Product |
United States |
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